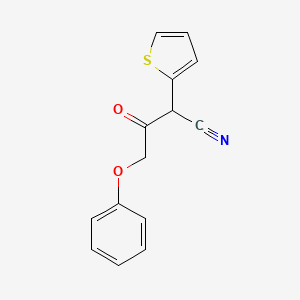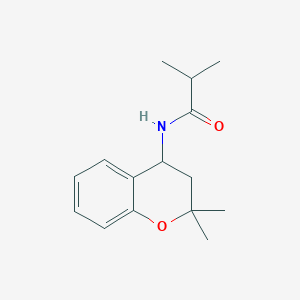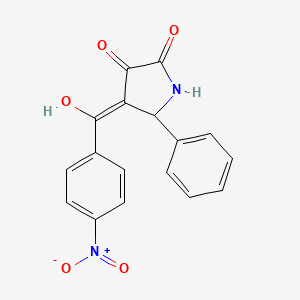![molecular formula C17H24FNO2 B5354384 1-[2-(4-fluorophenoxy)butanoyl]azocane](/img/structure/B5354384.png)
1-[2-(4-fluorophenoxy)butanoyl]azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-fluorophenoxy)butanoyl]azocane, also known as FBPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FBPA is a derivative of the azocane family and is synthesized through a multistep process that involves the use of different reagents and solvents.
Mécanisme D'action
1-[2-(4-fluorophenoxy)butanoyl]azocane acts as a potent inhibitor of VMAT2 by binding to the transporter and preventing the uptake of monoamines into vesicles. This results in an increase in extracellular levels of monoamines, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have effects on dopamine, norepinephrine, and serotonin levels in the brain. This compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-fluorophenoxy)butanoyl]azocane has several advantages for lab experiments, including its potency as a VMAT2 inhibitor and its potential use in cancer research. However, this compound also has limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for 1-[2-(4-fluorophenoxy)butanoyl]azocane research, including its potential use as a therapeutic agent for Parkinson's disease, depression, and cancer. This compound could also be used to study the role of VMAT2 in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential use in various research applications, including drug discovery, neuroscience, and cancer research. This compound is synthesized through a multistep process and acts as a potent inhibitor of VMAT2. This compound has several advantages for lab experiments, including its potency and potential use in cancer research, but also has limitations, including its limited solubility in water and potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound for various research applications.
Méthodes De Synthèse
1-[2-(4-fluorophenoxy)butanoyl]azocane is synthesized through a multistep process that involves the use of different reagents and solvents. The first step involves the reaction of 4-fluorophenol with butyryl chloride to form 4-fluorophenyl butyrate. The second step involves the reaction of 4-fluorophenyl butyrate with 1-azabicyclo[3.3.1]nonane to form this compound. The final step involves the purification and isolation of this compound through column chromatography.
Applications De Recherche Scientifique
1-[2-(4-fluorophenoxy)butanoyl]azocane has potential use in various research applications, including drug discovery, neuroscience, and cancer research. This compound has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine, norepinephrine, and serotonin into vesicles in the brain. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-2-(4-fluorophenoxy)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-2-16(21-15-10-8-14(18)9-11-15)17(20)19-12-6-4-3-5-7-13-19/h8-11,16H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLTKSZEIBEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCCC1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)

